tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate
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Overview
Description
tert-Butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate is a chemical compound with the molecular formula C14H19BrClNO2 It is a derivative of carbamate, featuring a tert-butyl group and a cyclopropyl ring substituted with bromine and chlorine atoms on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(4-bromo-3-chlorophenyl)cyclopropylamine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while hydrolysis will produce the corresponding amine and alcohol.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of cyclopropyl and carbamate groups on biological systems. It can serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological properties. Its structural features may impart specific biological activities, making it a candidate for drug development studies.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor in the synthesis of agrochemicals, pharmaceuticals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclopropyl ring and halogenated phenyl group may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(4-bromobutyl)carbamate
- tert-Butyl (4-iodophenyl)carbamate
- tert-Butyl N-(4-chlorophenyl)carbamate
Uniqueness
tert-Butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, as well as the cyclopropyl group. These structural features can influence its reactivity and interactions with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrClNO2/c1-13(2,3)19-12(18)17-14(6-7-14)9-4-5-10(15)11(16)8-9/h4-5,8H,6-7H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVWQBNAFWBGHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC(=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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